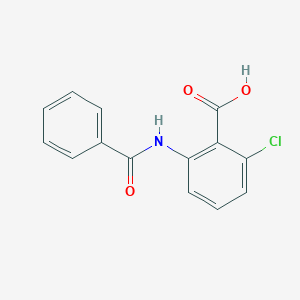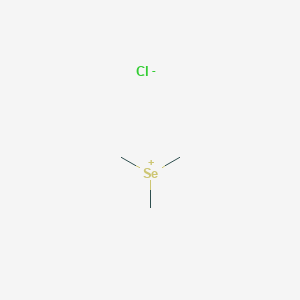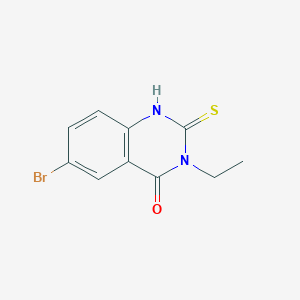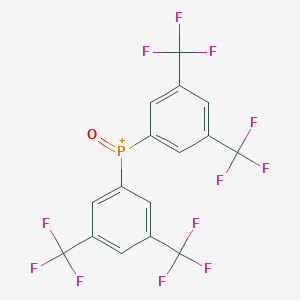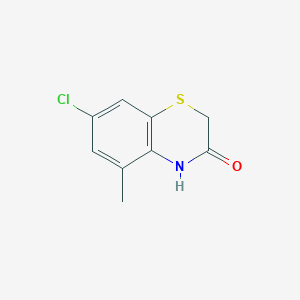
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by interfering with their DNA synthesis and replication. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Studies have shown that 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been investigated for its potential to regulate glucose metabolism and insulin secretion, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its potential to inhibit the growth of various microorganisms, which may be useful in studying their biology and pathogenesis. Additionally, its potential therapeutic effects in various diseases make it an attractive compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for the study of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. One direction is to investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods and the investigation of its potential applications in other scientific fields, such as materials science, may also be fruitful areas of research.
合成法
The synthesis of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods, including the reaction of 2-aminothiophenol with chloroacetyl chloride, the reaction of 2-mercaptobenzothiazole with chloroacetic acid, and the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. The yield and purity of the compound depend on the specific synthesis method used.
科学的研究の応用
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
15182-83-9 |
|---|---|
製品名 |
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one |
分子式 |
C9H8ClNOS |
分子量 |
213.68 g/mol |
IUPAC名 |
7-chloro-5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8ClNOS/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
CKRMHETZULBGOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
その他のCAS番号 |
15182-83-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



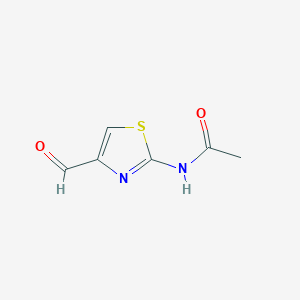
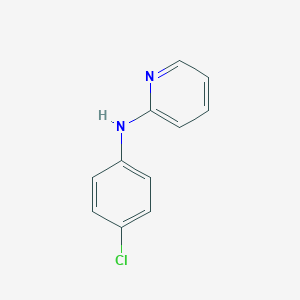
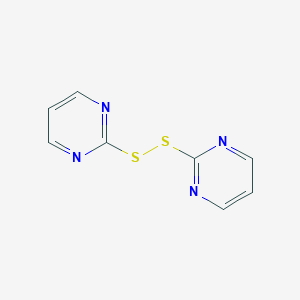
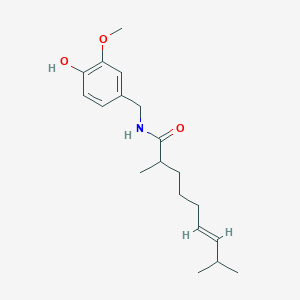
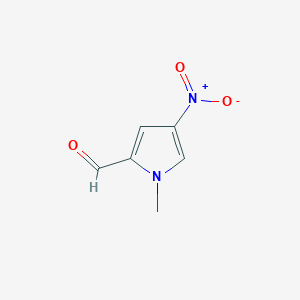
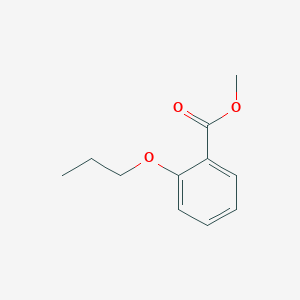
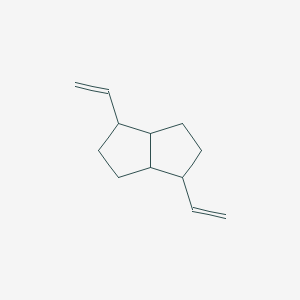
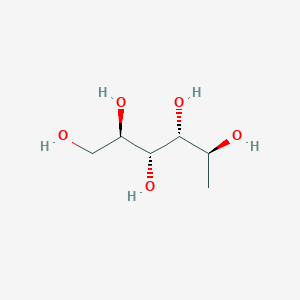
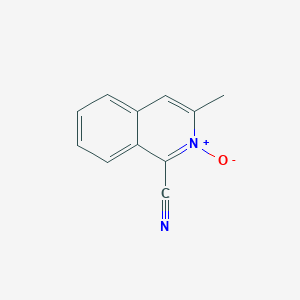
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
